molecular formula C7H3Br2IN2 B3294909 4,6-Dibromo-3-iodo (1H)indazole CAS No. 887568-43-6

4,6-Dibromo-3-iodo (1H)indazole

Cat. No.: B3294909
CAS No.: 887568-43-6
M. Wt: 401.82 g/mol
InChI Key: MEURQKQMBQEGFN-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-iodo (1H)indazole (CAS No. 887568-43-6) is a halogenated indazole derivative with the molecular formula C₇H₃Br₂IN₂ and a molecular weight of 322.93 g/mol . Indazoles are heterocyclic aromatic compounds featuring a six-membered benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms. The substitution pattern of halogens (Br and I) at positions 3, 4, and 6 in this compound distinguishes it from other indazole derivatives. Halogenation is a critical strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and bioavailability .

Properties

IUPAC Name

4,6-dibromo-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEURQKQMBQEGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-iodo (1H)indazole typically involves the bromination and iodination of indazole derivatives. One common method includes the following steps:

    Bromination: Starting with 1H-indazole, bromination is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature to yield 4,6-dibromo-1H-indazole.

    Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and a catalyst such as copper(I) iodide (CuI) in a polar solvent like dimethylformamide (DMF). .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-iodo (1H)indazole undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-3-iodo (1H)indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-iodo (1H)indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogenated Indazole Derivatives

The following table summarizes key structural analogs of 4,6-Dibromo-3-iodo (1H)indazole:

Compound Name CAS No. Substituents (Position) Molecular Weight Key Differences
This compound 887568-43-6 Br (4,6), I (3) 322.93 Two Br, one I at 4,6,3 positions
4-Bromo-3,6-diiodo (1H)indazole 887568-49-2 Br (4), I (3,6) 370.83 One Br, two I at 4,3,6 positions
6-Bromo-3,4-diiodoindazole 887568-61-8 Br (6), I (3,4) 370.83 One Br, two I at 6,3,4 positions
5-Bromo-3-iodo-1H-indazole 459133-66-5 Br (5), I (3) 322.93 Single Br and I at 5,3 positions
4-Bromo-1H-indazole (compound 3) - Br (4) 197.02 Single Br substitution at position 4

Key Observations :

  • Halogen Distribution: The position and number of halogens significantly alter electronic properties.
  • Molecular Weight : Compounds with multiple iodine substitutions (e.g., CAS 887568-49-2 and 887568-61-8) exhibit higher molecular weights, which could influence solubility and pharmacokinetics.

Biological Activity

4,6-Dibromo-3-iodo (1H)indazole is a halogenated derivative of indazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C7H3Br2IN2C_7H_3Br_2IN_2, and its structure features two bromine atoms at the 4 and 6 positions and an iodine atom at the 3 position of the indazole ring. This unique halogenation pattern is believed to influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound is hypothesized to inhibit key enzymes involved in tumor progression, particularly indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are known to play significant roles in immune suppression within the tumor microenvironment.

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of indazole derivatives, indicating that substitutions at specific positions can significantly affect their potency against IDO1 and TDO. For instance, compounds with halogen substitutions often exhibit enhanced inhibitory activity due to increased lipophilicity and electronic effects.

Table 1: Comparative IC50 Values of Indazole Derivatives

CompoundTarget EnzymeIC50 Value (μM)Reference
This compoundIDO1TBD
Compound 35IDO10.74
Compound 35TDO2.93
Compound 82aPim Kinases0.4

Biological Activity

The biological activities of this compound have been investigated through various assays:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor effects by inhibiting IDO1 and TDO, thus enhancing T-cell mediated immune responses against tumors.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with tumor metabolism. For example, it may inhibit IDO1 with an IC50 value comparable to other potent inhibitors in its class.

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in cancer therapy:

  • In Vivo Studies : In a xenograft model using CT26 cells, compounds similar to this compound demonstrated substantial tumor growth inhibition.
  • Cell Line Studies : In vitro assays have shown that derivatives can significantly reduce IDO1 expression in HeLa cells when treated with specific concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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